
Ethyl 3-amino-2-hydroxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-hydroxy-2-methylpropanoate, also known as Ethyl glycinate hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an amino acid derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Technological Prospection and Antioxidant Activities
Ethyl ferulate, a derivative compound, exhibits antioxidant and neuroprotective activities and is of interest in the nutraceutical and pharmaceutical industries. Technological and scientific prospecting have identified patents and scientific articles highlighting its uses, including therapeutic applications for mycobacterial infections, cosmetics, and neuroprotective activities. The substance demonstrates significant antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative properties. Despite known pharmacological activities, it remains underutilized in related industries (Cunha et al., 2019).
Biodegradation and Fate in Environment
Ethyl tert-butyl ether (ETBE), another derivative, undergoes biodegradation in soil and groundwater. Microorganisms can degrade ETBE aerobically as a carbon and energy source or through cometabolism. The initial biodegradation involves hydroxylation followed by the formation of various intermediates. The presence of co-contaminants can either limit or enhance the aerobic biodegradation of ETBE. The study also highlights the metabolic pathways and genes involved in ETBE biodegradation (Thornton et al., 2020).
Potential in Polymer and Material Science
Chemical recycling of polyethylene terephthalate (PET) involves the recovery of pure monomers such as terephthalic acid through processes like hydrolysis and glycolysis. Ethyl derivatives are integral in these processes, offering routes to valuable secondary materials and contributing to sustainable material management. The findings emphasize the potential of ethyl derivatives in enhancing recycling technologies and creating value-added products (Karayannidis & Achilias, 2007).
Propriétés
IUPAC Name |
ethyl 3-amino-2-hydroxy-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-5(8)6(2,9)4-7/h9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCYYPNKUKBHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

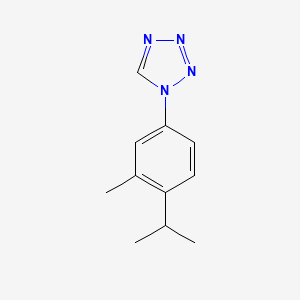
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
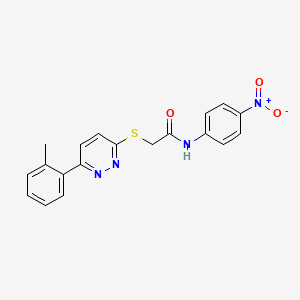
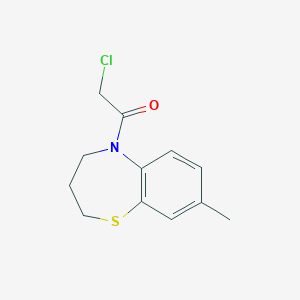
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
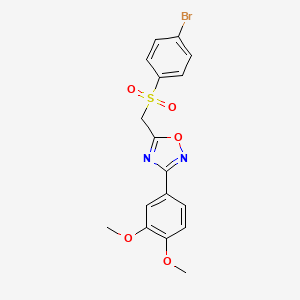
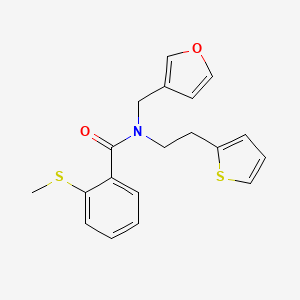
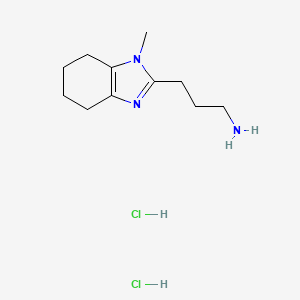


![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)
